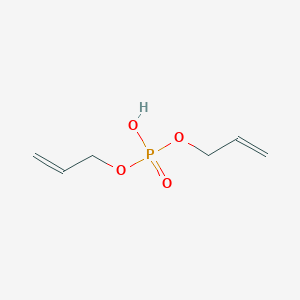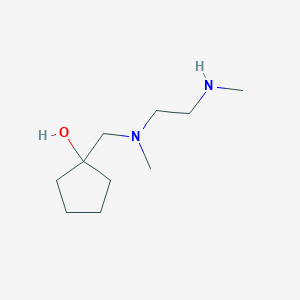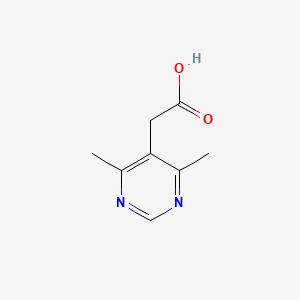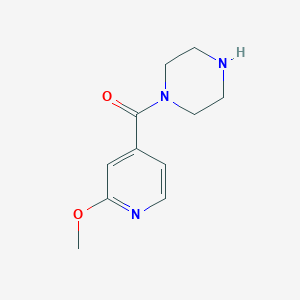![molecular formula C12H21BrO2 B13335964 4-[(2-Bromocycloheptyl)oxy]oxane](/img/structure/B13335964.png)
4-[(2-Bromocycloheptyl)oxy]oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-Bromocycloheptyl)oxy]oxane is a chemical compound with the molecular formula C12H21BrO2. It is characterized by a bromocycloheptyl group attached to an oxane ring. This compound is primarily used in research and development settings, particularly in the field of organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Bromocycloheptyl)oxy]oxane typically involves the reaction of 2-bromocycloheptanol with oxane under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the ether bond. The reaction mixture is usually heated to a temperature of around 80-100°C to ensure complete conversion of the starting materials.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the process likely involves similar steps to the laboratory synthesis but on a larger scale. This would include the use of industrial-grade reagents and equipment to handle larger quantities of reactants and products.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2-Bromocycloheptyl)oxy]oxane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or ketones.
Reduction Reactions: The bromine atom can be reduced to form a cycloheptyl ether.
Common Reagents and Conditions
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of cycloheptyl ethers or amines.
Oxidation: Formation of oxides or ketones.
Reduction: Formation of cycloheptyl ethers.
Wissenschaftliche Forschungsanwendungen
4-[(2-Bromocycloheptyl)oxy]oxane is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Potential use in the development of new drugs and therapeutic agents.
Material Science: Investigation of its properties for potential use in new materials and polymers.
Wirkmechanismus
The mechanism of action of 4-[(2-Bromocycloheptyl)oxy]oxane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can act as a leaving group, allowing the compound to form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the modulation of biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydropyran: A similar compound with a six-membered ring containing one oxygen atom.
Cycloheptyl Ether: A compound with a similar cycloheptyl group but different substituents.
Uniqueness
4-[(2-Bromocycloheptyl)oxy]oxane is unique due to the presence of both a bromocycloheptyl group and an oxane ring, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C12H21BrO2 |
|---|---|
Molekulargewicht |
277.20 g/mol |
IUPAC-Name |
4-(2-bromocycloheptyl)oxyoxane |
InChI |
InChI=1S/C12H21BrO2/c13-11-4-2-1-3-5-12(11)15-10-6-8-14-9-7-10/h10-12H,1-9H2 |
InChI-Schlüssel |
ADCXTNGAXORRGY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(CC1)Br)OC2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



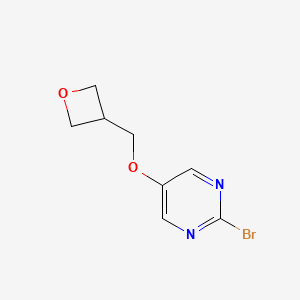
![4-[(2-Bromocyclohexyl)oxy]oxane](/img/structure/B13335901.png)
![7-Chloro-3-methylimidazo[1,5-a]pyridine](/img/structure/B13335906.png)
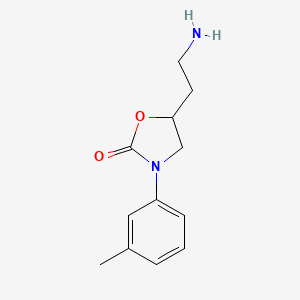
![2',7'-Dibromo-4,7-dichloro-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid](/img/structure/B13335917.png)
![4,4-Difluoro-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13335930.png)
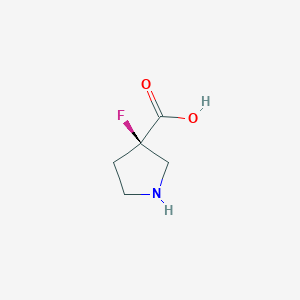
![1,1-Difluorospiro[2.5]octane-6-carbaldehyde](/img/structure/B13335946.png)
![4-Bromo-6-chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13335951.png)
